![molecular formula C17H17N7O2S B2530702 1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226458-38-3](/img/structure/B2530702.png)
1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
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Description
1-(3-(1H-tetrazol-1-yl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a compound that has been extensively studied in scientific research for its potential therapeutic applications. It is a small molecule compound that belongs to the class of piperidine carboxamides and has been shown to have a wide range of biological activities.
Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : A study by Talupur et al. (2021) reported the synthesis of tetrazol-thiophene carboxamides and evaluated their antimicrobial properties. This research highlights the potential of tetrazole-based compounds in antimicrobial applications.
- Antibacterial Activity : Research by Selvakumar & Elango (2017) synthesized piperidine-4-carboxamide derivatives and found that some exhibited good antibacterial activity, indicating a potential application in combating bacterial infections.
Anti-inflammatory and Analgesic Applications
- Anti-inflammatory Activity : A study by Ahmed et al. (2017) synthesized piperidine-based compounds and evaluated their anti-inflammatory activity, suggesting potential use in anti-inflammatory treatments.
- Analgesic Agents : Research by Abu‐Hashem et al. (2020) involved the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities.
Potential Antipsychotic Agents
- Evaluation as Antipsychotic Agents : A study by Norman et al. (1996) evaluated heterocyclic analogues of certain compounds for their potential as antipsychotic agents, indicating a possible application in mental health treatments.
Antituberculosis Activity
- Inhibitors for Mycobacterium Tuberculosis : Research by Jeankumar et al. (2013) found that certain thiazole-aminopiperidine hybrid analogues showed activity against Mycobacterium tuberculosis, suggesting their use in tuberculosis treatments.
Nonlinear Optical Properties
- Effects on Nonlinear Optical Properties : A study by Liao et al. (2013) explored tetrazolate-yl acylamide tectons and their effects on nonlinear optical properties, pointing towards potential applications in optics and material science.
Antiacetylcholinesterase Activity
- Potential Antidementia Agent : A study by Sugimoto et al. (1990) synthesized piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, suggesting their potential as antidementia agents.
properties
IUPAC Name |
1-[3-(tetrazol-1-yl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c25-15(20-17-18-6-9-27-17)12-4-7-23(8-5-12)16(26)13-2-1-3-14(10-13)24-11-19-21-22-24/h1-3,6,9-12H,4-5,7-8H2,(H,18,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNQAVHUFVIDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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